molecular formula C13H17N3O3 B1455572 (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid CAS No. 848777-30-0

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Cat. No. B1455572
M. Wt: 263.29 g/mol
InChI Key: GEJCLNODLCIGDU-NSHDSACASA-N
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Description

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, also known as S-2-CPA, is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a molecular weight of 330.4 g/mol and a melting point of 165-167°C. S-2-CPA has been widely studied for its various applications in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology.

Scientific research applications

Synthesis and Antimicrobial Evaluation

  • The synthesis of certain pyrazole derivatives involving reactions with compounds like p-sulfamylphenyl hydrazine and glacial acetic acid has been explored. These synthesized compounds exhibited moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).

Oxidation Studies

  • The oxidation of cyclohexane and other compounds in the presence of carboxylic acids, including pyrazine-2-carboxylic acid, has been studied. These reactions are relevant in understanding the kinetics and mechanisms of oxidation processes in organic chemistry (Shul’pin et al., 2008).

Novel Linezolid Analogues

  • Research has been conducted on the synthesis of novel compounds like 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one, involving the use of 2-(pyrazine-2-carboxamido) acetic acid. These compounds were evaluated for antimicrobial and antifungal activities, showing promise in biomedical applications (Rajurkar & Pund, 2014).

Catalytic Oxidation

  • The catalytic oxidation of various hydrocarbons using systems involving pyrazine-2-carboxylic acid has been extensively studied. These studies provide insights into the development of more efficient and selective oxidation processes in industrial chemistry (Nizova et al., 1997).

Pyrazine Carboxamide Ligands

  • Research on new pyridine dicarboxamide ligands and their complexation with copper(II) includes derivatives of pyrazine-2-carboxamido. These studies are essential in the field of coordination chemistry and metal-organic frameworks (Jain et al., 2004).

Pyrazine-2-Substituted Carboxamide Derivatives

  • The condensation of pyrazine-2,3-dicarboxylic acid anhydride with various reagents to form carboxamide derivatives has been investigated. These compounds show notable antimicrobial activities and potential for use in controlling bacterial growth (El-Wahab et al., 2006).

properties

IUPAC Name

(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJCLNODLCIGDU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717876
Record name (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

CAS RN

848777-30-0
Record name (αS)-α-[(2-Pyrazinylcarbonyl)amino]cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848777-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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